molecular formula C17H26N4O4 B1487488 Ethyl 2-(4-(tert-butoxycarbonyl)piperazin-1-YL)-4-methylpyrimidine-5-carboxylate CAS No. 1150163-72-6

Ethyl 2-(4-(tert-butoxycarbonyl)piperazin-1-YL)-4-methylpyrimidine-5-carboxylate

Cat. No. B1487488
M. Wt: 350.4 g/mol
InChI Key: XFJMNTNCTGIQHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(4-(tert-butoxycarbonyl)piperazin-1-YL)-4-methylpyrimidine-5-carboxylate is a chemical compound with the molecular formula C16H24N4O5 . It is also known by other names such as Ethyl 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)-4-hydroxypyrimidine-5-carboxylate .


Synthesis Analysis

The synthesis of this compound involves several steps. For instance, one method involves the use of Tert-butyl piperazine-1-carboxylate and ethyl 2-bromothiazole-4-carboxylate in the presence of DIPEA in 1,4-dioxane . The mixture is stirred overnight at 100°C. After the reaction is complete, it is extracted by EA and washed by brine .


Molecular Structure Analysis

The molecular structure of this compound is complex, with several functional groups. It includes a piperazine ring, which is a heterocyclic amine, and a pyrimidine ring, which is a type of nitrogenous base. The compound also contains an ester group and a tert-butoxycarbonyl group .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . Its molecular weight is 341.43 . Other physical and chemical properties such as melting point, boiling point, solubility, and stability under various conditions are not specified in the available resources.

Scientific Research Applications

Synthesis and Evaluation as ACC1/2 Inhibitors

Researchers have synthesized novel piperazine derivatives as acetyl-CoA carboxylase (ACC) 1/2 non-selective inhibitors, focusing on the optimization of substituents to enhance inhibitory activities. A particular compound demonstrated potent enzyme inhibitory activity and showed a reduction in hepatic de novo fatty acid synthesis upon oral administration in rats, highlighting its potential for therapeutic applications in metabolic disorders (Chonan et al., 2011).

Dual-action Hypoglycemic Agents

Another study synthesized novel N-(pyrimidin-4-yl)thiazol-2-amine derivatives, identifying compounds with dual-acting hypoglycemic properties by activating glucokinase (GK) and PPARγ. These compounds, when administered orally, effectively decreased glucose levels in mice, showcasing their potential as treatments for diabetes (Song et al., 2011).

Asymmetric Synthesis of Piperidine Derivatives

The asymmetric synthesis of CIS-(3R,4R)-N-(tert-Butoxycarbonyl)-4-methyl-3-(methylamino)piperidine, a key intermediate in the synthesis of a potent protein kinase inhibitor, CP-690550, has been reported. This synthesis approach offers potential industrial application due to its mild conditions and high yields (Hao et al., 2011).

Molecular Structure Analysis

The crystal and molecular structure of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate has been studied, providing insight into its structural characteristics. This research aids in understanding the compound's potential interactions and stability in chemical and pharmaceutical formulations (Mamat et al., 2012).

properties

IUPAC Name

ethyl 4-methyl-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]pyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N4O4/c1-6-24-14(22)13-11-18-15(19-12(13)2)20-7-9-21(10-8-20)16(23)25-17(3,4)5/h11H,6-10H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFJMNTNCTGIQHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1C)N2CCN(CC2)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80674809
Record name Ethyl 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]-4-methylpyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80674809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(4-(tert-butoxycarbonyl)piperazin-1-YL)-4-methylpyrimidine-5-carboxylate

CAS RN

1150163-72-6
Record name Ethyl 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]-4-methylpyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80674809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-(4-(tert-butoxycarbonyl)piperazin-1-YL)-4-methylpyrimidine-5-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-(4-(tert-butoxycarbonyl)piperazin-1-YL)-4-methylpyrimidine-5-carboxylate
Reactant of Route 3
Reactant of Route 3
Ethyl 2-(4-(tert-butoxycarbonyl)piperazin-1-YL)-4-methylpyrimidine-5-carboxylate
Reactant of Route 4
Reactant of Route 4
Ethyl 2-(4-(tert-butoxycarbonyl)piperazin-1-YL)-4-methylpyrimidine-5-carboxylate
Reactant of Route 5
Reactant of Route 5
Ethyl 2-(4-(tert-butoxycarbonyl)piperazin-1-YL)-4-methylpyrimidine-5-carboxylate
Reactant of Route 6
Reactant of Route 6
Ethyl 2-(4-(tert-butoxycarbonyl)piperazin-1-YL)-4-methylpyrimidine-5-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.